Hexadecyltriphenylphosphonium bromide
Overview
Description
Hexadecyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C34H48BrP and its molecular weight is 567.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mixed Micellization Properties : Hexadecyltriphenylphosphonium bromide, along with other cationic monomeric surfactants, has been studied for its mixed micellization properties. It has been observed to demonstrate overall attractive forces in the mixed state, indicating potential applications in surfactant systems (Tikariha et al., 2010).
Synergistic Interactions in Mixed Micelles : Research on this compound with triblock polymers has shown synergistic interactions, suggesting its use in complex surfactant systems (Bakshi et al., 2005).
Conductometric, Viscometric, and NMR Studies : The mixed-micelle formation of this compound with other cationic surfactants has been explored using various analytical techniques. These studies provide insight into the structural and interaction characteristics of these surfactants in mixed states (Bakshi & Kaur, 2003).
Mitochondria-targeted Mesoporous Silica Nanoparticles : this compound-modified mesoporous silica nanoparticles have been developed for potential use in targeted drug delivery, especially to mitochondria. This research highlights its utility in the field of nanomedicine (Ibragimova et al., 2021).
Corrosion Inhibition Performance : this compound has shown efficacy as a corrosion inhibitor for mild steel in acidic conditions, indicating its potential application in materials protection and preservation (Guo et al., 2023).
Antibacterial Activity : A composite incorporating this compound has demonstrated synergistic antibacterial activity, showing promise in the development of new antibacterial agents (Cai et al., 2011).
Photoredox-Catalyzed Chemical Reactions : this compound has been utilized in photoredox-catalyzed bromodifluoromethylation of alkenes, indicating its role in facilitating certain types of chemical reactions (Lin et al., 2016).
Safety and Hazards
Hexadecyltriphenylphosphonium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Future Directions
Mechanism of Action
Target of Action
It’s widely used as a preservative and water treatment in agriculture . It’s also used as an antistatic agent in textiles, fibers, leather, as flocculants, deodorant, and as a phase transfer catalyst .
Result of Action
It’s known that hpp serves as a corrosion inhibitor for mild steel in 1 m hcl solution .
Action Environment
It’s soluble in ethanol and slightly soluble in water , which may influence its action and efficacy.
Properties
IUPAC Name |
hexadecyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933445 | |
Record name | Hexadecyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-43-4 | |
Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Hexadecyltriphenylphosphonium bromide?
A1: this compound (this compound) is primarily investigated for its potential in various fields. It has shown promise as a corrosion inhibitor for mild steel in acidic environments []. Additionally, researchers are exploring its use as a modifier in the development of nanocomposites, enhancing the properties of materials like poly(ethylene terephthalate) [].
Q2: How does this compound behave in aqueous solutions?
A2: this compound exhibits interesting behavior in aqueous solutions. It acts as a cationic surfactant, forming micelles above a certain concentration known as the critical micelle concentration (CMC) [, , ]. This property allows it to solubilize hydrophobic substances in water, making it relevant for applications like drug delivery.
Q3: Has the interaction of this compound with other surfactants been studied?
A3: Yes, studies have explored how this compound interacts with other surfactants when mixed. Research indicates that it exhibits non-ideal mixing behavior with both monomeric and gemini cationic surfactants, leading to attractive interactions and a decrease in the CMC of the mixture []. This synergistic effect could have implications for optimizing formulations and improving the efficiency of processes involving surfactant mixtures.
Q4: Is there any evidence that the structure of this compound influences its behavior?
A4: While limited information is available on the specific structure-activity relationships of this compound, studies on similar alkyltriphenylphosphonium bromides suggest that the length of the alkyl chain can affect properties like diffusion coefficients in aqueous solutions []. This implies that structural modifications to the this compound molecule could potentially be used to fine-tune its properties for specific applications.
Q5: What theoretical methods have been employed to understand the behavior of this compound?
A5: Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate the adsorption mechanism of this compound on mild steel surfaces []. These studies provide insights into the interactions at the molecular level, aiding in the understanding of its corrosion inhibition properties.
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